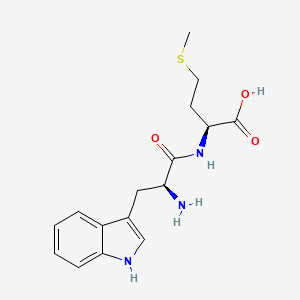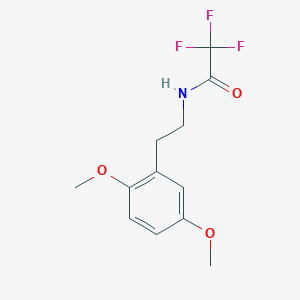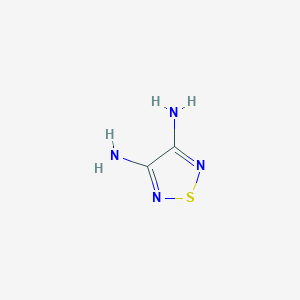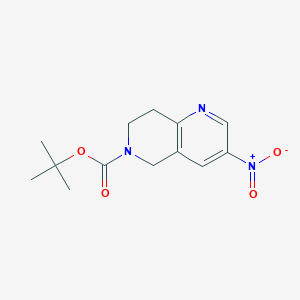
L-蛋氨酸,L-色氨酸-
描述
L-Methionine, L-tryptophyl- is a peptide with the molecular formula C16H21N3O3S . It is also known by other names such as Trp-Met and H-Trp-Met-OH . The molecular weight of this compound is 335.4 g/mol .
Synthesis Analysis
The production of L-Methionine has been studied extensively. One approach involves the dynamic deregulation of metabolism with engineered nonauxotroph Escherichia coli . The biosynthesis pathway of L-Methionine was regulated based on previous studies. The biosynthesis pathway of L-Lysine, a competitive pathway and an essential amino acid for cell growth, was first repaired by complementation of the lysA gene in situ on the genome. Then, the in situ promoter was replaced with the dynamically regulated promoter P fliA to construct a nonauxotroph strain .Molecular Structure Analysis
The molecular structure of L-Methionine, L-tryptophyl- includes a total of 45 bonds. There are 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The decomposition and oxidation of methionine and tryptophan following irradiation with a nonequilibrium plasma jet have been studied . The concentrations of both species increased with plasma-irradiation time .科学研究应用
Antifungal Activities
L-Methionine has been found to have significant antifungal activities. In a study, it was found that L-Methionine had significant inhibitory effects on the mycelial growth and spore germination of Botrytis cinerea, a common postharvest fungal disease in fruit and vegetables . The inhibitory effects were enhanced with increasing L-Methionine concentration .
Cell Membrane Permeability
L-Methionine treatment increased the leakage of Botrytis cinerea electrolytes, proteins, and nucleic acids . This suggests that L-Methionine can affect cell membrane permeability.
Cell Morphology
Scanning electron microscopy results verified that the morphology of hyphae was damaged, deformed, dented, and wrinkled after treatment with L-Methionine . This indicates that L-Methionine can affect cell morphology.
Lipid Peroxidation
The experiment involving propidium iodide staining and malondialdehyde content assay confirmed that L-Methionine treatment could lead to cell membrane rupture and lipid peroxidation . This suggests that L-Methionine has a role in lipid peroxidation.
Postharvest Disease Control
Fruit inoculation experiments displayed that L-Methionine treatments significantly inhibited the occurrence and development of gray mold in postharvest cherry tomato . Therefore, treatment with L-Methionine might be an effective means to control postharvest gray mold in fruit and vegetables .
Biomedical Applications
Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Methionine holds immense potential for biomedical applications .
作用机制
- Its primary targets include enzymes and pathways related to protein synthesis, methylation, and antioxidant defense .
- The kynurenine pathway also involves L-Methionine, leading to the production of kynurenine metabolites .
- L-Methionine’s effects include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
安全和危害
未来方向
The decomposition and oxidation of methionine and tryptophan following irradiation with a nonequilibrium plasma jet have potential applications for killing cancer cells . This suggests that the study of L-Methionine, L-tryptophyl- could have significant implications for the development of new cancer treatments.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZABQIRMYTKCF-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427226 | |
| Record name | L-Methionine, L-tryptophyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine, L-tryptophyl- | |
CAS RN |
21438-63-1 | |
| Record name | L-Tryptophyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionine, L-tryptophyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)





![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)




